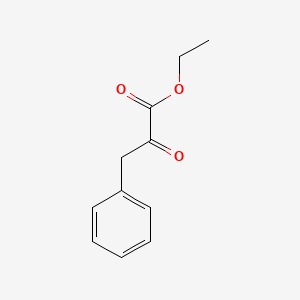

Ethyl 2-oxo-3-phenylpropanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRHEGMAWYPMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-41-8 | |

| Record name | ethyl 2-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Trajectory of α Keto Esters in Synthetic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group positioned at the α-carbon relative to an ester group. These molecules are recognized as valuable and versatile platform molecules in organic synthesis. mdpi.com Their stability and ease of handling contribute to their widespread use. mdpi.com The presence of both a keto and a carboxylic acid derivative (the ester) enables them to participate in a wide array of chemical transformations, including esterification, nucleophilic additions, and reductions. mdpi.com

The significance of α-keto esters lies in their role as precursors for a diverse range of high-value compounds, such as amino acid analogues, biologically relevant heterocycles, natural product analogs, pharmaceuticals, and agrochemicals. mdpi.commdpi.com For instance, pyruvic acid and its esters, the simplest α-keto acids, are crucial intermediates in the production of antiviral and anticancer drugs. mdpi.com

The research trajectory in the field of α-keto esters has evolved from classical oxidation methods to more sophisticated and sustainable synthetic strategies. researchgate.net Modern approaches focus on developing greener and more efficient syntheses. mdpi.comresearchgate.net Key areas of research include:

Catalytic Oxidation: Development of methods using catalysts like copper to facilitate the oxidation of substrates such as terminal alkynes or acetophenones with molecular oxygen, offering a more sustainable route. researchgate.netorganic-chemistry.org

Asymmetric Synthesis: The creation of chiral molecules from α-keto esters is a major focus. Dynamic kinetic resolution via asymmetric transfer hydrogenation, for example, can convert β-aryl α-keto esters into densely functionalized γ-butyrolactones with three contiguous stereocenters. nih.gov

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), provides a highly selective and environmentally benign method for the asymmetric reduction of α-keto esters to produce chiral α-hydroxy esters. mdpi.com

Photoredox Catalysis: Visible-light-induced catalysis has emerged as a powerful tool for synthesizing α-keto esters under mild conditions. researchgate.net

These ongoing advancements continue to expand the synthetic utility of α-keto esters, making them indispensable tools for chemists in both academic and industrial research. mdpi.com

Historical Context of Ethyl 2 Oxo 3 Phenylpropanoate Within β Keto Ester Chemistry

Classical Condensation Reactions and their Mechanistic Aspects

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, pivotal for synthesizing β-keto esters like this compound. numberanalytics.comgeeksforgeeks.orglibretexts.org The reaction generally involves the condensation of two ester molecules or an ester with another carbonyl compound in the presence of a strong base. geeksforgeeks.org The mechanism proceeds through the formation of an enolate ion, which then acts as a nucleophile. geeksforgeeks.orglibretexts.org

Claisen Condensation Approaches Utilizing Benzoyl Chloride and Malonic Esters

A common method for synthesizing derivatives of this compound involves the Claisen condensation of diethyl malonate with benzoyl chloride. chemicalbook.com In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of diethyl malonate, creating a nucleophilic enolate. masterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a leaving group, typically a chloride ion, leads to the formation of the β-keto ester. geeksforgeeks.org A procedure using ethoxymagnesiummalonic ester has also been described as an effective method for this transformation. orgsyn.org

The general mechanism can be summarized in three key steps:

Enolate formation: A strong base removes an α-proton from the malonic ester. geeksforgeeks.org

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of the second ester. geeksforgeeks.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group. numberanalytics.com

Optimization Strategies for Condensation Reactions

Optimizing Claisen condensation reactions is crucial for maximizing yield and selectivity. numberanalytics.com Several factors can be adjusted to achieve better outcomes. For instance, the choice of solvent can significantly impact reaction times and yields. A switch from ethanol (B145695) to tetrahydrofuran (B95107) (THF) has been shown to reduce reaction time from 20 hours to just 10 minutes, while increasing the yield from 73% to 87%. celonpharma.com

The strength and concentration of the base are also critical parameters. Sodium hydride has been demonstrated to be a highly effective base for these condensations. nih.gov Furthermore, conducting the reaction at reflux temperatures can significantly decrease the reaction time while simultaneously improving the yield. nih.gov The equivalents of both the ester and the base must be carefully controlled, as their interaction can have a significant effect on the reaction's efficiency. celonpharma.com

Table 1: Optimization of Claisen Condensation Conditions

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | Tetrahydrofuran | Reaction time decreased from 20h to 10min, yield increased from 73% to 87% | celonpharma.com |

| Base | Various | Sodium Hydride | Shown to be most effective | nih.gov |

| Temperature | Room Temperature | Reflux | Significantly reduced reaction time and increased yield | nih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a significant role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Gold and ruthenium catalysts have been particularly effective in the synthesis of this compound and its derivatives.

Gold-Catalyzed Transformations Involving Diazoacetates

Gold catalysts have been successfully employed for carbene transfer reactions from ethyl diazoacetate (EDA) to various substrates. researchgate.netnih.gov These reactions can lead to the formation of β-keto esters through C-H insertion. For example, the reaction of benzaldehyde (B42025) with EDA in the presence of a gold catalyst can produce the corresponding β-keto ester. rsc.org

The catalytic activity of gold complexes is often dependent on the ligands used. rsc.org For instance, gold complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands exhibit different reactivities. rsc.orgbeilstein-journals.org The use of IPrAuCl in the presence of NaBAr'4 has been shown to catalyze the reaction between EDA and ethylene (B1197577) to produce ethyl cyclopropanecarboxylate. beilstein-journals.org This highlights the versatility of gold catalysts in carbene chemistry.

Ruthenium(II)-Catalyzed Oxidative Annulation Reactions for Furan (B31954) Synthesis

Ruthenium(II) catalysts have been utilized in the oxidative annulation of ethyl 3-oxo-3-phenylpropanoate with internal alkynes to synthesize polysubstituted furans. researchgate.netresearchgate.net This reaction typically proceeds in the presence of a copper oxidant and an additive like AgSbF6. researchgate.net The methodology has also been extended to the synthesis of isoquinolines and isoquinolones through the annulation of phenyl isocyanates with alkynes. researchgate.net Furthermore, ruthenium(II) catalysis enables the dehydrogenative annulation of maleimides onto isoquinolones, leading to fused and spiro-cyclized products. wiley.com

Brønsted Acid-Catalyzed Approaches for 3-Oxo-Ester Synthesis

Brønsted acids are effective catalysts for the synthesis of 3-oxo-esters from carbonyl compounds and ethyl diazoacetate. acs.orgresearchgate.net This method involves a 1,2-aryl/alkyl/hydride shift, and a wide range of 3-oxo-esters can be synthesized from various ketones and aldehydes. acs.orgresearchgate.net

Triflic acid and triflimide have proven to be excellent catalysts for the formation of diarylmethanes from benzylic acetates and electron-rich arenes under mild, solvent-free conditions. researchgate.net The reaction of carbonyl compounds with ethyl diazoacetate in the presence of a Brønsted acid catalyst can lead to the formation of 3-hydroxy acrylates and related 3-oxo-esters, which are valuable precursors for various products. wisconsin.edu The use of p-toluenesulfonic acid in hexafluoroisopropanol (HFIP) has also been shown to be an effective system for the synthesis of furan derivatives. publish.csiro.au

Table 2: Brønsted Acid-Catalyzed Synthesis of 3-Oxo-Esters

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| General Brønsted Acid | Carbonyl compounds, Ethyl diazoacetate | 3-Oxo-esters | acs.orgresearchgate.net |

| Triflic Acid/Triflimide | Benzylic acetates, Electron-rich arenes | Diarylmethanes | researchgate.net |

| p-Toluenesulfonic Acid | Various | Furan derivatives | publish.csiro.au |

Halogenation Strategies for Functionalization

Halogenation at the α-position of β-keto esters like this compound is a critical transformation for introducing new functionalities and creating precursors for more complex molecules.

α-Bromination of this compound

The introduction of a bromine atom at the α-position (the carbon adjacent to the phenyl-substituted carbonyl group) of this compound yields Ethyl 2-bromo-3-oxo-3-phenylpropanoate, a valuable synthetic intermediate. chemscene.comchemicalbook.comscbt.com Various brominating agents have been employed for this purpose.

One documented method involves the use of pyrrolidone hydrotribromide (PHT). In this procedure, PHT is added to a solution of this compound in tetrahydrofuran (THF) containing 2-pyrrolidone at a reduced temperature of approximately 10°C. prepchem.com The reaction mixture is then allowed to warm and is heated to 50°C for one hour to ensure the completion of the reaction. prepchem.com The resulting crude oil of Ethyl 3-bromo-3-phenyl-2-oxopropionate is obtained after a workup involving extraction with ether. prepchem.com

Another approach utilizes 1,10-(ethane-1,2-diyl)phenanthrolinediium dibromide tribromide (EPDTB) as the brominating agent. The reaction is carried out by dissolving EPDTB in ethyl acetate (B1210297) and then adding this compound while maintaining a cool temperature of 5-10°C. figshare.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated after a simple aqueous wash and drying of the organic layer. figshare.com

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Pyrrolidone hydrotribromide (PHT) | Tetrahydrofuran (THF) | 10°C, then 50°C | 1 hour at 50°C | Ethyl 3-bromo-3-phenyl-2-oxopropionate |

| EPDTB | Ethyl Acetate | 5-10°C | ~29 minutes | 2-bromoethyl-3-oxo-3-phenylpropanoate |

α-Fluorination with Electrophilic Fluorinating Agents (e.g., Selectfluor)

The synthesis of α-fluoro-β-keto esters is of significant interest due to the unique properties that fluorine imparts on organic molecules. mdpi.com Electrophilic fluorinating agents, particularly N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for the α-fluorination of β-keto esters such as this compound. mdpi.comrsc.org

The reaction can be performed by simply combining the β-keto ester with Selectfluor in a suitable solvent like acetonitrile (B52724) at room temperature. rsc.orgworktribe.com The high reactivity and mild conditions associated with Selectfluor make it an attractive choice for this transformation. rsc.org The direct fluorination of Ethyl 3-oxo-3-phenylpropanoate with Selectfluor has been monitored using in-line NMR spectroscopy in a flow system, confirming the formation of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. rsc.org The efficiency of these reactions can often be enhanced through catalysis. beilstein-journals.org For instance, titanium-based Lewis acids have been shown to catalyze the α-fluorination of β-ketoesters with N-F reagents. beilstein-journals.org Asymmetric catalysis using chiral promoters or catalysts can lead to enantiomerically enriched α-fluorinated products. beilstein-journals.orgbeilstein-journals.org

| Fluorinating Agent | Catalyst/Promoter | Solvent | Outcome |

| Selectfluor® | None (Flow Chemistry) | Acetonitrile | Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. rsc.org |

| Selectfluor® | Ti/TADDOL complexes | Acetonitrile | Catalytic α-fluorination with enantiomeric excesses up to 90%. nih.gov |

| Selectfluor® | Fluorous quinine (B1679958) ester | Acetonitrile/Dichloromethane | Asymmetric fluorination yielding the product in 49% yield and 65% ee. beilstein-journals.org |

| Selectfluor™ | None | Acetonitrile | Full conversion to the α-fluoro product from an acyl Meldrum's acid precursor. worktribe.com |

The mechanism of electrophilic fluorination of β-keto esters is closely linked to the enol or enolate form of the substrate. The reaction rate is often dependent on the rate of enolization. beilstein-journals.org Lewis acids are believed to accelerate the fluorination process by catalyzing this enolization step. nih.gov

In catalyzed reactions, particularly asymmetric variants, detailed mechanistic models have been proposed. For titanium-TADDOLate catalyzed fluorinations, evidence points to the ionization of the catalyst complex, followed by the generation of a titanium β-ketoenolate, which serves as the key reaction intermediate. beilstein-journals.org A steric model based on X-ray data and molecular modeling has been developed to explain the facial selectivity of the fluorination. nih.gov For organocatalytic methods using cinchona alkaloids, the Wynberg ion pair-hydrogen bonding model is a preferred mechanistic scenario. mdpi.com In this model, the enolate is stabilized through both ionic interactions and hydrogen bonding with the catalyst, which dictates the stereochemical outcome of the fluorine transfer from the electrophilic source. nih.gov

Biocatalytic and Green Chemistry Synthesis Methodologies

The principles of green chemistry have spurred the development of enzymatic and biocatalytic methods for synthesizing α-keto esters and their derivatives, offering environmentally benign alternatives to traditional chemical routes. nih.govmdpi.com

Enzymatic Approaches to α-Keto Ester Synthesis

Enzymatic synthesis of α-keto esters is an area of growing interest, providing mild and highly selective routes to these valuable compounds. mdpi.com Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are powerful redox enzymes capable of the highly stereoselective reduction of carbonyl compounds, which is a key step in many synthetic pathways. mdpi.com

One green approach involves the copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters. nih.gov This method provides a simple and efficient pathway to β-stereogenic α-keto esters under mild conditions that prevent racemization of the product. nih.gov Another strategy is the visible light-induced copper-catalyzed controlled oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant, which proceeds via a phenylglyoxal (B86788) intermediate to form α-keto esters. rsc.org Additionally, enzymes like L-glutamate oxidase have been integrated into nanoreactors to enhance the production of α-ketoglutarate (AKG), showcasing the potential of enzymatic systems for α-keto acid synthesis. mdpi.com

Bioreductive Dynamic Kinetic Resolution for Chiral Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield. unc.edu This process is particularly effective for substrates that can racemize easily, such as α-substituted β-keto esters, where the acidic α-hydrogen facilitates rapid interconversion between enantiomers via an achiral enol intermediate. unc.edu

Bioreductive DKR, which combines enzymatic reduction with in-situ racemization, has been successfully applied to α-keto esters and their derivatives. Ketoreductases (KREDs) are frequently employed to produce chiral alcohols with high stereoselectivity. nih.govrsc.org For instance, the DKR of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate using a ChKRED12 variant can produce the (2S,3S)-diol with >99% ee, while another variant yields the (2R,3R)-diol, demonstrating high stereocontrol. nih.gov

This methodology has been extended to various α-substituted β-keto esters, including α-halo, α-amido, and α-alkoxy derivatives, to generate important chiral building blocks like 1,2-diols and 1,2-amino alcohols. nih.gov Structure-guided evolution of ketoreductases has further expanded the substrate scope to include bulky α-amino β-keto esters, enabling the efficient synthesis of precursors for pharmaceuticals like chloramphenicol (B1208) and florfenicol (B1672845) with excellent diastereoselectivity and enantioselectivity. rsc.org

| Enzyme/Catalyst System | Substrate Type | Product Type | Key Findings |

| Ketoreductases (KREDs) | Racemic α-alkoxy-β-keto esters | Chiral 1,2-diols | High stereoselectivity (>99% ee, >99:1 dr) achieved with specific KRED variants. nih.gov |

| Evolved Ketoreductase (WTEA mutant) | Bulky α-amino β-keto esters | Chiral vicinal amino alcohols | >99% dr, >99% de, and >99% conversion at high substrate loading. rsc.org |

| (Arene)RuCl(monosulfonamide) | β-aryl α-keto esters | Trisubstituted γ-butyrolactones | Chemical DKR generating three contiguous stereocenters with high diastereoselectivity. unc.edunih.gov |

| Alcohol dehydrogenases (ADHs) | Racemic α-alkyl-β-keto amides | syn-α-alkyl-β-hydroxy amides | Outstanding enantio- and diastereoselectivities achieved. uniovi.es |

Whole-Cell Biotransformations for Reduction

The reduction of this compound and its derivatives using whole-cell biotransformations represents an environmentally conscious and highly selective approach to producing chiral alcohols. scispace.commdpi.com This method leverages the metabolic machinery of microorganisms, which contain a variety of reductase enzymes, to catalyze the stereospecific reduction of keto groups. mdpi.comacs.org The use of whole cells offers several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H, which is crucial for the economic feasibility of the reduction process. nih.gov

Research has explored a diverse range of microorganisms for this purpose, including bacteria, yeasts, and microalgae. abap.co.inresearchgate.net The choice of microorganism is critical as it dictates the stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer of the corresponding hydroxy ester. researchgate.netresearchgate.net

Detailed Research Findings

Various studies have demonstrated the efficacy of whole-cell systems in the asymmetric reduction of α-keto esters. For instance, the yeast Candida tenuis has been shown to possess xylose reductase, an enzyme capable of reducing aromatic α-keto esters with high stereoselectivity. scispace.com When the genes for this reductase and a formate (B1220265) dehydrogenase from Candida boidinii (for cofactor regeneration) are co-expressed in Escherichia coli, the resulting whole-cell biocatalyst can effectively reduce substrates like ethyl 4-cyanobenzoylformate. scispace.com

Similarly, Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used biocatalyst for the reduction of keto esters. acs.org However, due to the presence of multiple reductases with differing stereoselectivities, the enantiomeric excess (e.e.) of the product can sometimes be low. acs.orgnih.gov Strategies to overcome this include the use of genetically engineered yeast strains where specific reductases are overexpressed or deleted to enhance the production of a single desired enantiomer. acs.org

Actinomycetes, such as Streptomyces thermocyaneoviolaceus, have also been employed for the reduction of aromatic α-keto esters. researchgate.net This thermophilic actinomycete can produce (R)-alcohols with high enantiomeric excess. Interestingly, the stereochemical outcome can be influenced by the addition of certain compounds to the reaction medium. For example, the presence of glutamic acid can switch the stereoselectivity to favor the formation of the (S)-hydroxy ester. researchgate.net

Microalgae, such as Chlorella sorokiniana, have also been investigated as biocatalysts. abap.co.in The cultivation conditions of the microalgae can impact the conversion and enantiomeric excess of the product, suggesting that the expression of different reductases can be controlled by the growth environment. abap.co.in

The following table summarizes the findings from various studies on the whole-cell biotransformation for the reduction of this compound and related compounds.

Table 1: Whole-Cell Biotransformation for the Reduction of α-Keto Esters

| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S) | 91 | 68 | abap.co.in |

| Escherichia coli (co-expressing CtXR and CbFDH) | Ethyl 4-cyanobenzoylformate | (R) | 97.2 | - | scispace.com |

| Streptomyces thermocyaneoviolaceus IFO 14271 | Ethyl benzoylformate | (R) | >98 | - | researchgate.net |

| Chlorella sorokiniana | Ethyl pyruvate | (S) | >99 | - | researchgate.net |

| Chlorella sorokiniana | Ethyl benzoylformate | (R) | >99 | - | researchgate.net |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R) | 99.7 | 95.1 | researchgate.netresearchgate.net |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | (S) | >92 | >90 | researchgate.net |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutyrate | (R) | 32 | >90 | researchgate.net |

| Saccharomyces cerevisiae CGMCC No.2266 | Ethyl 3-oxo-3-phenylpropanoate | (S) | - | 98.4 | kiche.or.kr |

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Oxo 3 Phenylpropanoate

Enolization and Tautomeric Equilibria in Reaction Pathways

Ethyl 2-oxo-3-phenylpropanoate (B1228592) can exist in two tautomeric forms: the keto form and the enol form. researchgate.net This keto-enol tautomerism is a critical aspect of its reactivity, as the equilibrium between these two forms often dictates the reaction pathway and product distribution. The prevalence of each tautomer is highly dependent on the solvent and the physical state.

Studies on the parent compound, phenylpyruvic acid (PPA), provide significant insight into this equilibrium. In aprotic solvents and methanol, the enol form is almost exclusively present, whereas the keto form predominates in aqueous solutions. nih.gov The crystalline form of PPA exists as the enol tautomer, while its sodium salt is in the keto form. nih.gov The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring. For substituted phenylpyruvic acids, such as o-nitrophenylpyruvic acid, both tautomers can be identified in solution, though the crystalline form was found to be the keto tautomer. researchgate.net This equilibrium is not just a structural curiosity; it is catalytically significant, with enzymes like phenylpyruvate tautomerase facilitating the interconversion between the keto and enol forms in biological systems. nih.govwikipedia.org

The enol form of Ethyl 2-oxo-3-phenylpropanoate presents a nucleophilic C=C double bond, which can react with electrophiles, while the keto form's reactivity is dominated by the electrophilic carbonyl carbon. The specific reaction conditions determine which tautomer is the active species.

Table 1: Tautomeric Forms of this compound and Influencing Factors

| Tautomer | Structure | Predominant Conditions | Key Reactive Site |

| Keto Form | Aqueous solutions, Solid salt form nih.gov | Electrophilic α-keto carbon | |

| Enol Form | Aprotic solvents, Methanol, Crystalline acid form nih.gov | Nucleophilic C=C double bond |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group of the α-keto ester functionality in this compound is a primary site for nucleophilic attack. The carbon atom of the C=O group is electrophilic due to the polarization of the double bond, making it susceptible to reaction with a wide variety of nucleophiles. masterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol product. youtube.com The rate and reversibility of this addition depend on the strength of the nucleophile. Strong nucleophiles like Grignard reagents or hydride donors lead to irreversible additions, while weaker nucleophiles like water, alcohols, or cyanide result in reversible reactions. masterorganicchemistry.com

Electrophilic Transformations of the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity (the position of the new substituent) of the reaction. wikipedia.org The side chain, -CH₂C(=O)COOEt, attached to the phenyl ring in this compound is an electron-withdrawing group due to the presence of the carbonyl functionalities. Electron-withdrawing groups are typically deactivating, meaning they slow down the rate of electrophilic substitution compared to benzene itself. They also act as meta-directors, guiding the incoming electrophile to the position meta to the existing substituent.

However, the presence of the sp³-hybridized CH₂ group acts as an insulator between the electron-withdrawing keto-ester portion and the phenyl ring. The reactivity is therefore more similar to that of an alkylbenzene. For the analogous compound ethyl 3-phenylpropanoate, the side chain is considered an activating group that directs incoming electrophiles to the ortho and para positions. study.com In contrast, a compound with conjugation between the ring and the electron-withdrawing group, such as ethyl 3-phenylprop-2-enoate, directs substitution to the meta position. study.com Given the insulating CH₂ group in this compound, the side chain is expected to be weakly activating or weakly deactivating, directing electrophiles primarily to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Mechanistic Studies of Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This compound and its derivatives are valuable precursors in such sequences for the synthesis of complex heterocyclic structures.

Poly-substituted furans are important heterocyclic motifs, and their synthesis can be achieved via cascade reactions starting from β-keto esters like this compound. One notable method is the Ruthenium(II)-catalyzed oxidative annulation reaction with internal alkynes. rsc.org This process efficiently constructs the furan (B31954) ring in a single operation.

The proposed mechanism for this transformation involves several key steps:

C-H Activation: The Ru(II) catalyst coordinates to the substrate and facilitates the activation of the C-H bond of the phenyl ring, forming a ruthenacycle intermediate.

Alkyne Insertion: The internal alkyne coordinates to the ruthenium center and subsequently inserts into the Ru-C bond.

Reductive Elimination: This step closes the furan ring and regenerates the active Ru(II) catalyst.

Oxidation: An oxidant, typically a copper salt like Cu(OAc)₂, is required to complete the catalytic cycle. bohrium.comresearchgate.net

This cascade reaction demonstrates high efficiency and allows for the synthesis of a diverse range of tetra-substituted furan derivatives from simple starting materials. rsc.org

Table 2: Proposed Mechanistic Steps in Ru(II)-Catalyzed Furan Synthesis

| Step | Description | Intermediate/Transition State |

| 1 | Coordination and C-H activation | Formation of a five-membered ruthenacycle |

| 2 | Migratory insertion of alkyne | Formation of a seven-membered ruthenacycle |

| 3 | Reductive elimination | Release of the furan product and Ru(0) |

| 4 | Oxidation | Regeneration of the active Ru(II) catalyst by an oxidant |

The reaction of β-keto esters with hydrazine (B178648) and its derivatives can initiate a cascade sequence of hydrazinolysis followed by cyclization to form various nitrogen-containing heterocycles, such as pyrazoles or pyridazinones.

The initial step is the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of this compound. Attack at the ester carbonyl would lead to a hydrazide intermediate, while attack at the ketone carbonyl would form a hydrazone. The specific outcome depends on the reaction conditions and the substitution pattern of the hydrazine.

For instance, the reaction of a related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate (B1144303) leads to the formation of different products depending on the reaction pathway. nih.gov Similarly, the condensation of 3-oxo-2-(phenylhydrazono)-propanal with active methylene (B1212753) compounds can lead to pyridazinones via a cyclization pathway. mdpi.com In the case of this compound, the likely pathway involves the initial formation of a hydrazone at the C2-keto position. Subsequent intramolecular cyclization, involving the ester group, would lead to the formation of a five- or six-membered heterocyclic ring, often with concomitant elimination of ethanol (B145695). Elucidating the exact structure of intermediates is crucial for understanding and controlling these complex transformations.

Comparative Analysis of Reaction Pathways with Analogous Compounds

The reactivity of this compound can be better understood by comparing it with structurally similar compounds.

Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate): This constitutional isomer has the carbonyl group at the β-position relative to the ester. This structural difference significantly alters its reactivity. For example, in the Ru(II)-catalyzed oxidative annulation to form furans, ethyl 3-oxo-3-phenylpropanoate reacts with diaryl alkynes to afford tetra-substituted furans. rsc.orgbohrium.com The methylene group in ethyl benzoylacetate is more acidic due to its position between two carbonyl groups, which influences its role in condensation reactions.

Ethyl Pyruvate: This simpler α-keto ester lacks the benzyl (B1604629) group at the C3 position. While it undergoes many of the same fundamental reactions at the carbonyl centers (e.g., nucleophilic addition, enolization), the absence of the phenyl ring precludes any electrophilic aromatic substitution reactions. The steric bulk of the benzyl group in this compound can also influence the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group compared to the less hindered ethyl pyruvate.

Ethyl 3-phenylpropanoate: This analog lacks the α-keto group. As discussed previously, the side chain (-CH₂CH₂COOEt) is an ortho-, para-director in electrophilic aromatic substitution reactions. study.com This contrasts with the expected meta-directing influence if the carbonyl group were conjugated with the ring. This comparison highlights the critical role of the insulating sp³-hybridized methylene carbons in modulating the electronic communication between the functional groups and the aromatic ring.

Catalytic Transformations and Stereoselective Synthesis

Asymmetric Reduction Strategies

The asymmetric reduction of the prochiral ketone in ethyl 2-oxo-3-phenylpropanoate (B1228592) is a critical step in producing enantiomerically pure α-hydroxy esters. Both transition metal catalysis and biocatalysis have emerged as powerful tools to achieve this transformation with high efficiency and stereoselectivity.

Asymmetric transfer hydrogenation (ATH) represents a practical and efficient method for the enantioselective reduction of ketones, including α-keto esters like ethyl benzoylformate. This technique typically employs a chiral transition metal complex as the catalyst and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas.

Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are among the most successful catalysts for the ATH of α-keto esters. For instance, the use of a chiral organometallic NADH mimic incorporating a homochiral auxiliary has been shown to reduce ethyl benzoylformate to ethyl mandelate (B1228975) with greater than 97% enantiomeric excess (ee). rsc.org

The enantioselective hydrogenation of ethyl benzoylformate has also been studied using a platinum-on-alumina (Pt/Al2O3) catalyst modified with a chiral agent, (-)-cinchonidine. In this heterogeneous system, an enantiomeric excess of up to 85% for (R)-ethyl mandelate was achieved under optimized conditions. rsc.org The concentration of the chiral modifier was found to significantly influence both the reaction rate and the enantioselectivity, with higher modifier concentrations leading to increased enantioselectivity but a decreased initial reaction rate. rsc.org

| Modifier Concentration (Modifier-to-Surface Pt ratio) | Initial Hydrogenation Rate (TOF, h⁻¹) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 0.16 | 109 | Not Reported |

| 1.28 | Not Reported | 85 |

Data sourced from a study on the kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate. rsc.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols from their corresponding ketones. magtech.com.cnnih.gov Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are particularly effective for the asymmetric reduction of a wide range of substrates, including ethyl 2-oxo-3-phenylpropanoate. researchgate.net These enzymatic reductions are often characterized by high enantioselectivity under mild reaction conditions.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been demonstrated for the asymmetric reduction of related 3-oxo-3-phenylpropionic acid ethyl ester, yielding the corresponding (S)-hydroxy ester with 100% ee under optimized conditions. researchgate.net For the production of ethyl (S)-mandelate from ethyl benzoylformate, a system involving the co-immobilization of a short-chain dehydrogenase/reductase (SDR) and a NAD(P)-dependent glucose dehydrogenase (for cofactor regeneration) has been developed. researchgate.net

| Biocatalyst | Product | Enantiomeric Excess (ee, %) | Conditions |

|---|---|---|---|

| Undifferentiated cells of white turnip | Ethyl (S)-3-hydroxy-3-phenylpropionate | 100 | Phosphate buffer/organic solvent with 1% allyl bromide |

Data from a study on the asymmetric reduction using plant cells. researchgate.net

To further improve the efficacy and selectivity of biocatalytic reductions, enzyme engineering and mutagenesis techniques are widely employed. tudelft.nl Directed evolution and rational design are two key strategies used to modify the active site of enzymes like ketoreductases to enhance their stereoselectivity towards specific substrates. nih.govsemanticscholar.org

While specific studies on the enzyme engineering for the reduction of this compound are not extensively detailed in the provided search results, the principles are well-established for similar substrates. For instance, in the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a ketoreductase (ChKRED12) was identified and its performance improved through semi-rational design. researchgate.netbates.edunih.gov Mutations at key residues in the active site led to variants with enhanced activity and even reversed stereoselectivity, allowing for the production of both enantiomers of the corresponding chiral alcohol. researchgate.net These approaches, involving site-directed mutagenesis and the creation of mutant libraries, are directly applicable to enhancing the stereoselective reduction of this compound.

Biocatalytic Asymmetric Reductions for Chiral Alcohols

Chiral Catalyst Design and Optimization for Enantioselective Processes

The design and optimization of chiral catalysts are central to achieving high enantioselectivity in the synthesis of chiral molecules. researchgate.netnih.govelsevierpure.com For the reduction of this compound, the development of catalysts that can effectively differentiate between the two prochiral faces of the ketone is crucial.

One approach involves the design of chiral organometallic NADH mimics. These molecules are designed to imitate the function of the natural cofactor NADH in biological reductions. A homochiral complex featuring a chiral auxiliary and a chiral β-hydroxy-carboxamide has been synthesized and shown to reduce ethyl benzoylformate to ethyl mandelate with an enantiomeric excess exceeding 97%. rsc.org

The optimization of reaction conditions is also a critical aspect of catalyst design. In the enantioselective hydrogenation of ethyl benzoylformate over a (-)-cinchonidine-modified Pt/Al2O3 catalyst, factors such as modifier concentration, reaction temperature, and stirring rate were systematically varied to maximize the enantiomeric excess of the product. rsc.org

Regioselective and Chemoselective Transformations in Complex Systems

In more complex molecular frameworks, the selective transformation of one functional group in the presence of others is a significant challenge. Regioselective and chemoselective reactions of this compound and its derivatives allow for the precise modification of the molecule at a specific position.

An example of a highly selective transformation is the iridium-catalyzed asymmetric allylic alkylation of acyclic β-ketoesters. In a study using ethyl 2-methyl-3-oxo-3-phenylpropanoate as a nucleophile, the reaction with cinnamyl carbonate proceeded with high regio-, diastereo-, and enantioselectivity. nih.gov The use of an iridium catalyst in concert with N-aryl-phosphoramidite ligands was key to achieving this high level of control, leading to the formation of vicinal tertiary and all-carbon quaternary stereocenters. nih.gov This demonstrates the potential for highly selective transformations of derivatives of this compound in the construction of complex chiral molecules.

Applications of Ethyl 2 Oxo 3 Phenylpropanoate in the Synthesis of Complex Molecular Structures

Precursor Role in Heterocyclic Chemistry

The unique arrangement of functional groups in ethyl 2-oxo-3-phenylpropanoate (B1228592) enables its use in the construction of numerous heterocyclic rings, which are core components of many pharmaceutically active compounds.

Ethyl 2-oxo-3-phenylpropanoate serves as a key precursor for the synthesis of substituted pyrimidines. The pyrimidine (B1678525) ring is a fundamental component of nucleobases and is found in a wide array of therapeutic agents. The synthesis is typically achieved through a cyclocondensation reaction with N-C-N building blocks such as guanidine (B92328) or thiourea.

In a characteristic reaction, this compound is treated with guanidine in the presence of a base like sodium ethoxide. The reaction proceeds through the following proposed steps:

Initial Condensation: The nucleophilic amino group of guanidine attacks the more electrophilic ketone at the C-2 position of the ester.

Cyclization: An intramolecular condensation occurs between the second amino group of the guanidine residue and the ester carbonyl group.

Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of a stable, aromatic pyrimidine ring.

This reaction pathway results in the formation of 4-benzyl-2-amino-6-hydroxypyrimidine-5-carboxylic acid derivatives, which can be further modified. The specific outcome can be influenced by reaction conditions and the choice of condensing agent.

| Reactant 1 | Reactant 2 | Base | Product Core Structure | Ref. |

| This compound | Guanidine | Sodium Ethoxide | 2-Amino-4-benzyl-6-hydroxypyrimidine | nih.gov |

| This compound | Thiourea | Sodium Ethoxide | 2-Thio-4-benzyl-6-hydroxypyrimidine | nih.gov |

This table presents a generalized reaction scheme based on established pyrimidine synthesis principles.

The synthesis of highly substituted furan (B31954) rings can be achieved using this compound as a starting material, often through multicomponent reactions. One plausible strategy involves an initial step to construct a 1,4-dicarbonyl intermediate, which is the direct precursor for furan synthesis via a Paal-Knorr type cyclization.

For example, a base-catalyzed Michael addition of an enolate (derived from a β-dicarbonyl compound like acetylacetone) to an activated alkene, followed by reaction with this compound, could generate the requisite 1,4-dicarbonyl skeleton. Subsequent treatment with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) would induce cyclization and dehydration to afford a polysubstituted furan derivative. Such approaches are valued for their efficiency in rapidly building molecular complexity from simple precursors. tubitak.gov.trnih.gov

This compound is a key reactant in the construction of complex, fused heterocyclic systems such as indenopyridazines. The synthesis typically involves a condensation reaction with ninhydrin (B49086) (1,2,3-indantrione hydrate) and a hydrazine (B178648) derivative.

The reaction sequence is believed to proceed via an initial Knoevenagel condensation between the active methylene (B1212753) group of this compound and one of the carbonyl groups of ninhydrin. This forms a highly conjugated intermediate. The subsequent addition of hydrazine hydrate (B1144303) triggers a cyclocondensation reaction, where the two nitrogen atoms of hydrazine react with the remaining carbonyl groups to form the six-membered pyridazine (B1198779) ring fused to the indane framework. This one-pot reaction provides an efficient route to the complex Indeno[1,2-c]pyridazine core. researchgate.net

Similarly, related polycyclic aromatic nitrogen heterocycles like tetraazafluoranthenes can be synthesized using analogous strategies, where the α-ketoester provides a crucial three-carbon fragment for the annulation process.

The reactivity of the α-keto carbonyl group in this compound makes it a suitable component for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydro-β-carbolines and related alkaloids. eurekalert.orgacs.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.

Recent studies have successfully demonstrated the use of acyclic α-ketoesters, including this compound, as the carbonyl source in this reaction. acs.orgnih.gov The use of a chiral acid catalyst, such as a chiral imidazoline-phosphoric acid, allows for an enantioselective reaction, producing tetrahydro-β-carboline derivatives with a chiral tetrasubstituted carbon center at the C-1 position. eurekalert.orgacs.org These products are valuable scaffolds in medicinal chemistry and are precursors to various biologically active compounds. acs.org

Key Findings in Asymmetric Pictet-Spengler Reaction with α-Ketoesters

| Carbonyl Source | Amine Source | Catalyst Type | Product | Key Feature | Ref. |

|---|---|---|---|---|---|

| Acyclic α-Ketoesters | Tryptamines | Chiral Imidazoline-Phosphoric Acid | Tetrahydro-β-carbolines | High yield and enantioselectivity | acs.org |

Utility in Carbon-Carbon Bond Forming Reactions

Beyond its role in forming heterocyclic rings, this compound is also employed in significant carbon-carbon bond-forming reactions.

This compound can function as an effective electrophile in decarboxylative aldol (B89426) reactions. In this transformation, a β-keto acid is used as an enolate precursor. nih.gov Upon heating in the presence of a catalyst, the β-keto acid undergoes decarboxylation to generate a highly reactive enolate intermediate in situ. This enolate then nucleophilically attacks the α-keto group of this compound.

This reaction provides a convenient and stereoselective route to access highly functionalized chiral α-hydroxy esters containing a tertiary alcohol moiety. beilstein-journals.org The use of a scandium catalyst with a PYBOX ligand, for example, has been shown to facilitate this transformation with high enantioselectivity. nih.gov This method is advantageous as it avoids the use of strong bases typically required for enolate formation and tolerates a wide range of functional groups. beilstein-journals.org

Reactions with Diazo Compounds for Functionalized Products

The reaction of β-keto esters with diazo compounds, or their conversion into α-diazo-β-keto esters, opens a gateway to a variety of functionalized molecules through subsequent carbene transfer reactions. While direct reactions of this compound with diazo compounds are part of a broader class of reactions, the chemistry is often explored via its α-diazo derivative, ethyl 2-diazo-3-oxo-3-phenylpropanoate. crossref.orgsigmaaldrich.com This derivative, typically synthesized through a diazo-transfer reaction, is a stable precursor to a rhodium- or copper-generated carbene.

These carbenoids are highly reactive intermediates that can undergo several key transformations:

O-H Insertion: In the presence of alcohols or even water, the carbene intermediate can insert into the O-H bond, leading to the formation of α-alkoxy or α-hydroxy esters. nih.gov This reaction provides a direct route to valuable α-functionalized carbonyl compounds. The efficiency and enantioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. nih.govresearchgate.net For instance, copper-catalyzed O-H insertion reactions have been developed, though achieving high enantioselectivity has historically been a challenge. researchgate.net

Annulation Reactions: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are particularly effective in promoting reactions between diazo esters and various coupling partners. rsc.org For example, theoretical investigations have explored the rhodium-catalyzed annulation of indole (B1671886) derivatives with ethyl 2-diazo-3-oxo-3-phenylpropanoate, demonstrating a pathway to complex heterocyclic structures. crossref.org

C-H Functionalization: While O-H insertion is often a competing and favorable pathway with substrates like phenols, specialized ligand systems can overcome this to achieve selective C-H functionalization, showcasing the tunability of the carbene reactivity. nih.gov

These reactions underscore the utility of diazo chemistry, originating from this compound, in generating molecular complexity through the formation of new carbon-oxygen and carbon-carbon bonds.

Derivatization to Form Advanced Intermediates

This compound is a key precursor for synthesizing a range of advanced molecular intermediates through derivatization at its key functional groups.

The carbon atom situated between the two carbonyl groups (the α-carbon) in this compound is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl or arylalkyl halides, in C-alkylation reactions.

A prominent example is the synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. researchgate.net This reaction involves the C-benzylation of the starting keto ester. Research has demonstrated that this transformation can be carried out efficiently under various conditions, including environmentally benign methods using water as a solvent. rsc.org The use of a surfactant like cetyltrimethylammonium bromide (CTAB) can facilitate the reaction between the water-insoluble ester and the alkylating agent. rsc.org

Below is a table summarizing the synthesis of various α-substituted derivatives from ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), a closely related isomer often used in these reactions, illustrating the general applicability of the method.

| Product Name | Alkylating Agent | Base | Solvent/System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-benzyl-3-oxo-3-phenylpropanoate | Benzyl (B1604629) bromide | K₂CO₃ | Water/CTAB | 94 | rsc.org |

| Ethyl 2-(4-methylbenzyl)-3-oxo-3-phenylpropanoate | 4-Methylbenzyl bromide | K₂CO₃ | Water/CTAB | 92 | rsc.org |

| Ethyl 2-(4-nitrobenzyl)-3-oxo-3-phenylpropanoate | 4-Nitrobenzyl bromide | K₂CO₃ | Water/AOT | 89 | rsc.org |

| Ethyl 2-(4-bromobenzyl)-3-oxo-3-phenylpropanoate | 4-Bromobenzyl bromide | K₂CO₃ | Water/CTAB | 93 | rsc.org |

The ethyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-3-phenylpropanoic acid, commonly known as phenylpyruvic acid. mcat-review.org

This transformation is a standard procedure in organic synthesis. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidic workup, is a common method. The resulting β-keto acid is a significant synthetic intermediate itself. Phenylpyruvic acid is a key precursor in the synthesis of the essential amino acid phenylalanine through methods like reductive amination. researchgate.net The hydrolysis step is crucial as it converts the ester into a functional group that can undergo further reactions, such as decarboxylation, or participate in biological or chemo-enzymatic processes. mcat-review.orgresearchgate.net

The synthesis of diamino derivatives from this compound requires the introduction of two nitrogen-containing functional groups. A key strategy to introduce the first amino group is through the reductive amination of the C2-keto group. acsgcipr.orgmtmt.hu This reaction transforms the ketone into an amine, directly yielding an α-amino ester, a derivative of phenylalanine.

The process typically involves two steps:

Imine Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with chemical reducing agents. researchgate.net

This pathway directly converts this compound into ethyl 2-amino-3-phenylpropanoate (ethyl phenylalaninate). The synthesis of a diamino-3-phenylpropanoate would necessitate further synthetic steps to introduce a second amino group onto the molecule. For example, this could potentially involve transformations of the ester functionality or modifications to the phenyl ring, followed by reduction or other nitrogen-introducing reactions. The initial reductive amination of the keto group, however, represents the most direct and critical step in converting the keto ester into an amino acid derivative, which is a foundational building block for more complex, nitrogen-containing structures like diamino compounds. researchgate.net

Advanced Analytical and Computational Approaches in Research

Real-time Monitoring of Reactions using In-line NMR Spectroscopy

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the formation of transient intermediates. In-line Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose, allowing for non-invasive and continuous analysis of a reaction mixture as it flows from a reactor through the spectrometer. magritek.commagritek.com This approach offers significant advantages over traditional offline analysis, which involves quenching the reaction and preparing discrete samples, a process that can be time-consuming and may not accurately represent the reaction state.

Benchtop NMR spectrometers can be conveniently placed inside a fume hood, enabling reactants to be pumped directly from the reactor to the magnet and back. magritek.commagritek.com This setup facilitates the determination of reaction endpoints, quantification of reactants and products, and detailed kinetic analysis. magritek.com The quantitative nature of NMR, where signal intensity is directly proportional to molar concentration, allows for accurate tracking of species over time without the need for response factors often required in other chromatographic techniques. youtube.com

Application of ¹H, ¹³C, ¹⁹F, and 2D NMR Techniques for Reaction Progress and Stereoselectivity Elucidation

A range of NMR experiments can be applied in real-time monitoring to elucidate different aspects of a reaction involving Ethyl 2-oxo-3-phenylpropanoate (B1228592).

¹H NMR: As the most sensitive NMR-active nucleus, ¹H NMR is widely used for monitoring reaction progress. nih.gov Changes in the concentration of reactants, products, and intermediates can be followed by integrating characteristic signals. For instance, in the reduction of Ethyl 2-oxo-3-phenylpropanoate, the disappearance of the methylene (B1212753) protons adjacent to the phenyl group and the appearance of new signals corresponding to the resulting β-hydroxy ester can be tracked.

¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR offers a wider chemical shift range and simpler spectra, which can be advantageous in complex reaction mixtures. nih.gov On-line ¹³C NMR can be used to monitor changes in the carbonyl and other carbon environments, providing complementary information to ¹H NMR. nih.gov

¹⁹F NMR: In reactions involving fluorinated reagents or catalysts, ¹⁹F NMR is an exceptionally powerful tool. rsc.orgrsc.orgbeilstein-journals.org Its high sensitivity and the large chemical shift dispersion make it ideal for tracking the consumption of fluorinated species and the formation of fluorinated products with high precision. ed.ac.uk

2D NMR: For complex reactions where signals in 1D spectra overlap, two-dimensional (2D) NMR techniques are indispensable. univ-nantes.fr Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to identify structures within the mixture. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons or to carbons several bonds away, respectively, providing unambiguous structural assignments. In the context of stereoselectivity, 2D NMR methods, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the relative configuration of stereoisomers by measuring through-space proton-proton proximities.

The following table summarizes the application of these NMR techniques:

| NMR Technique | Application in Reaction Monitoring | Information Gained |

| ¹H NMR | Tracking changes in proton signals | Reaction kinetics, conversion rates, identification of major species |

| ¹³C NMR | Monitoring changes in the carbon skeleton | Structural confirmation, analysis of carbonyl chemistry |

| ¹⁹F NMR | Following reactions with fluorinated compounds | Precise quantification of fluorine-containing reagents and products |

| 2D NMR (COSY, HSQC, etc.) | Resolving complex spectra and assigning structures | Unambiguous structural elucidation of intermediates and products, determination of stereoselectivity |

X-ray Crystallographic Analysis for Structural Elucidation of Intermediates and Products

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of crystalline solids. While this compound is an oil at room temperature, many of its derivatives, reaction intermediates, or products can be isolated as crystalline materials. For example, pyrazolones, which can be synthesized from β-keto esters like this compound, are often crystalline. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and stereochemistry, confirming the molecular structure unequivocally. In cases where stereocenters are formed during a reaction, X-ray crystallography of a suitable solid derivative can establish the absolute and relative configurations of the product. This structural information is vital for understanding reaction mechanisms, particularly in asymmetric catalysis, and for correlating molecular structure with chemical properties.

Computational Chemistry and Mechanistic Modeling

Computational chemistry provides powerful tools to complement experimental research by offering insights into molecular properties, reaction mechanisms, and energetics that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) Calculations for Vibrational Spectra and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govajchem-a.commdpi.commdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing accurate bond lengths and angles. ajchem-a.com

Calculate Vibrational Spectra: Simulate the infrared (IR) and Raman spectra of the molecule. mdpi.comresearchgate.net By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, C-H bending) can be achieved, confirming the compound's structure. mdpi.com

Analyze Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com The spatial distribution of these frontier orbitals helps to identify the likely sites for nucleophilic and electrophilic attack. ajchem-a.com

A summary of insights from DFT calculations is provided in the table below.

| DFT Calculation | Information Provided | Significance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Predicts the most stable molecular conformation. |

| Vibrational Frequencies | Simulated IR and Raman spectra | Aids in the interpretation of experimental spectra and confirms structural assignments. |

| HOMO-LUMO Analysis | Frontier orbital energies and distributions | Predicts chemical reactivity, stability, and the most reactive sites in the molecule. |

Reaction Path Search Algorithms and Degradation Mechanism Analysis

Understanding the potential reaction pathways of this compound, including its synthesis, transformation, or degradation, is crucial for process optimization and stability studies. Reaction path search algorithms are computational tools used to explore the potential energy surface of a chemical system and identify transition states and reaction intermediates. researchgate.net

These algorithms can automatically map out complex reaction networks, revealing competing pathways and predicting their relative energy barriers. This is particularly useful for analyzing degradation mechanisms, where multiple parallel or sequential reactions can occur. For a molecule like this compound, a key reaction pathway to analyze is the keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comleah4sci.comjove.comopenstax.org Computational methods can model the acid- or base-catalyzed mechanisms for this interconversion, calculating the energies of the keto tautomer, the enol tautomer, and the transition state connecting them. libretexts.orgopenstax.org This provides a quantitative understanding of the equilibrium and the factors influencing it.

Rational Design and Optimization of Catalytic Systems

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for reactions involving this compound, such as its asymmetric hydrogenation to produce optically pure β-hydroxy esters. rsc.org By modeling the interaction between the substrate, the catalyst, and the reagents, researchers can gain insights into the factors that control catalytic activity and selectivity.

This process often involves:

Modeling Catalyst-Substrate Interactions: Building computational models of the catalyst-substrate complex to understand the binding modes and non-covalent interactions that govern the reaction's stereochemical outcome.

Calculating Transition State Energies: Determining the energy barriers for different reaction pathways leading to various stereoisomers. A lower energy barrier for the transition state leading to the desired product indicates higher selectivity.

In Silico Catalyst Screening: Evaluating a range of potential catalyst structures computationally to predict their performance before undertaking expensive and time-consuming experimental synthesis and testing. This approach accelerates the discovery of more efficient and selective catalytic systems. beilstein-journals.org

Emerging Research Directions and Future Perspectives

Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for synthesizing ethyl 2-oxo-3-phenylpropanoate (B1228592) is a key area of current research. These efforts are aimed at reducing the environmental impact of chemical production by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising approach is the adoption of greener reaction conditions and solvent systems. Traditional methods for α-keto ester synthesis often rely on harsh chemicals and volatile organic solvents, which contribute to environmental pollution. mdpi.com In contrast, modern synthetic strategies are exploring the use of water as a solvent, which is non-toxic, inexpensive, and readily available. For instance, the reduction of related α-keto substituted acrylate (B77674) compounds has been successfully carried out in aqueous media, highlighting the potential for water-based synthesis of similar molecules. researchgate.net

Another significant trend is the utilization of biomass-derived starting materials. mdpi.com This approach aligns with the principles of a circular economy by converting renewable resources into valuable chemicals. Research is ongoing to develop efficient pathways for transforming biomass feedstocks into precursors for ethyl 2-oxo-3-phenylpropanoate, thereby reducing the reliance on petrochemicals. mdpi.com

Photocatalysis represents a frontier in green synthesis, harnessing visible light to drive chemical reactions. This method offers a sustainable alternative to traditional heating, often enabling reactions to proceed under milder conditions. researchgate.net The use of molecular oxygen from the air as a green oxidant is another key aspect of sustainable synthesis, as it replaces hazardous and expensive oxidizing agents. organic-chemistry.org

The following table summarizes some of the key features of emerging sustainable synthetic routes for α-keto esters.

| Feature | Description | Environmental Benefit |

| Aqueous Media | Utilizing water as a solvent in chemical reactions. | Reduces the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. |

| Biomass Feedstocks | Using renewable resources, such as plant-based materials, as starting materials. mdpi.com | Decreases dependence on fossil fuels and promotes a circular economy. mdpi.com |

| Photocatalysis | Employing light to initiate and sustain chemical reactions. researchgate.net | Reduces energy consumption compared to traditional heating methods and allows for milder reaction conditions. |

| Molecular Oxygen | Using oxygen from the air as an oxidant. organic-chemistry.org | Replaces hazardous and costly oxidizing agents, with water as the primary byproduct. |

Exploration of Novel Catalytic Systems

The discovery and application of novel catalytic systems are central to advancing the synthesis of this compound. Catalysts play a crucial role in enhancing reaction efficiency, selectivity, and sustainability.

In recent years, there has been a significant focus on developing catalysts based on abundant and non-toxic metals. For example, copper-catalyzed reactions have shown great promise in the synthesis of α-keto esters. organic-chemistry.org These catalysts are not only more cost-effective than their precious metal counterparts but also exhibit high efficiency in various oxidative reactions. organic-chemistry.org Similarly, recyclable, bifunctional iron nanocomposites are being explored for the efficient synthesis of α-keto acids from alkenes. organic-chemistry.org

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, is another rapidly growing field. The use of unmodified E. coli cells for the reduction of keto-acrylic compounds demonstrates the potential of whole-cell biotransformation in synthetic chemistry. researchgate.net This approach is particularly attractive as it operates under mild conditions, such as physiological temperature and aqueous media, and can achieve high chemo- and enantioselectivity without the need for toxic metals or external reductants. researchgate.net

The table below provides an overview of some novel catalytic systems being explored for the synthesis of α-keto esters.

| Catalyst Type | Example | Key Advantages |

| Transition Metal Catalysts | Copper-based catalysts, Iron nanocomposites | Cost-effective, efficient, and can be designed for recyclability. organic-chemistry.orgorganic-chemistry.org |

| Biocatalysts | Unmodified E. coli cells | High selectivity, mild reaction conditions, environmentally friendly, and avoids the use of toxic metals. researchgate.net |

| Organocatalysts | 2-azaadamantane N-oxyl (AZADO) | Enables chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.org |

Development of New Asymmetric Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Consequently, the development of new asymmetric methodologies for the synthesis of chiral molecules like this compound is a major research focus.

One notable advancement is the use of amine transaminases (ATAs) for the asymmetric synthesis of amino acids from α-keto esters. For example, ethyl phenylpyruvate can be converted to optically pure (S)-β-phenylalanine using an ATA from Enhydrobacter aerosaccus. researchgate.net This biocatalytic approach offers a direct and highly enantioselective route to valuable chiral building blocks. researchgate.net

Asymmetric aldol (B89426) reactions are another powerful tool for constructing chiral centers. Research has demonstrated highly diastereoselective asymmetric reductive aldol reactions that can produce a single diastereomer in good yield. purdue.edu Furthermore, asymmetric hetero Diels-Alder reactions have been successfully employed to synthesize dihydropyranone derivatives with high enantioselectivity, which can serve as precursors to complex natural products. purdue.edu

The following table highlights some of the new asymmetric methodologies being developed for the synthesis of chiral compounds from α-keto esters.

| Methodology | Description | Key Outcomes |

| Biocatalytic Amination | Use of amine transaminases to convert α-keto esters to chiral amino acids. researchgate.net | High enantioselectivity and direct synthesis of optically pure products. researchgate.net |

| Asymmetric Aldol Reactions | Diastereoselective addition of enolates to aldehydes to create new chiral centers. purdue.edu | Can produce a single diastereomer with high selectivity. purdue.edu |

| Asymmetric Hetero Diels-Alder Reactions | Cycloaddition reactions to form chiral cyclic compounds. purdue.edu | High enantioselectivity in the synthesis of complex molecules. purdue.edu |

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The convergence of automated synthesis platforms and machine learning algorithms is set to revolutionize chemical research and development. This integration allows for the rapid optimization of reaction conditions, leading to improved yields, reduced waste, and accelerated discovery of new synthetic routes.

Machine learning, particularly through techniques like Bayesian optimization and active learning, can significantly reduce the number of experiments required to identify optimal reaction conditions. nih.govresearchgate.net These algorithms can analyze small initial datasets and suggest the most informative experiments to perform next, thereby guiding the research in the most efficient direction. duke.edu This is a stark contrast to traditional methods, which often rely on a trial-and-error approach.

The combination of machine learning with robotic platforms enables the creation of "self-driving" laboratories where the entire process of reaction setup, execution, analysis, and optimization is automated. beilstein-journals.org This not only increases the throughput of experiments but also allows for the exploration of a much wider range of reaction parameters than would be feasible manually. researchgate.net

The table below outlines the key aspects of integrating automated synthesis and machine learning in chemical reaction optimization.

| Technology | Application | Advantages |

| Machine Learning | Optimization of reaction conditions (e.g., temperature, concentration, catalyst loading). nih.gov | Reduces the number of experiments needed, saves time and resources, and can uncover non-intuitive relationships between parameters. duke.edu |

| Automated Synthesis | High-throughput experimentation and execution of complex synthetic sequences. | Increases experimental throughput, improves reproducibility, and allows for unattended operation. |

| Integrated Systems | "Self-driving" laboratories that combine machine learning and robotics. beilstein-journals.org | Accelerates the discovery and optimization of new chemical reactions, leading to faster development of new products and processes. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。